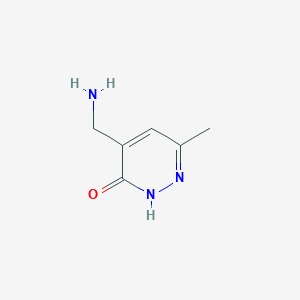

4-Aminomethyl-6-methyl-pyridazin-3-OL

説明

BenchChem offers high-quality 4-Aminomethyl-6-methyl-pyridazin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminomethyl-6-methyl-pyridazin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-(aminomethyl)-3-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-2-5(3-7)6(10)9-8-4/h2H,3,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDUECHLUUQPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Aminomethyl-6-methyl-pyridazin-3-OL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel pyridazinone derivative, 4-Aminomethyl-6-methyl-pyridazin-3-OL. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular effects[1][2][3]. This document outlines a strategic, multi-step synthesis, leveraging established and reliable organic chemistry transformations. Furthermore, it presents a thorough characterization of the target molecule using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, providing both a practical synthetic protocol and a detailed analytical framework for this class of compounds.

Introduction: The Significance of Pyridazinone Derivatives

Pyridazinone and its derivatives represent a privileged class of heterocyclic compounds in the landscape of drug discovery[4]. The inherent structural features of the pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, allow for diverse functionalization and interaction with a wide array of biological targets[2][3]. The therapeutic potential of these compounds is broad, with documented activities ranging from anti-inflammatory and analgesic to anticancer and antimicrobial agents[5][6]. The introduction of an aminomethyl group at the C4 position of a 6-methyl-pyridazin-3-ol core is a strategic modification designed to explore new structure-activity relationships (SAR), potentially enhancing biological efficacy or modulating pharmacokinetic properties. This guide provides a detailed roadmap for the synthesis and comprehensive characterization of this novel compound.

Proposed Synthesis of 4-Aminomethyl-6-methyl-pyridazin-3-OL

The synthesis of 4-Aminomethyl-6-methyl-pyridazin-3-OL can be strategically approached through a multi-step sequence, commencing with the formation of the core pyridazinone ring, followed by the introduction of the key aminomethyl functional group. The proposed pathway is designed for efficiency and relies on well-established and high-yielding chemical transformations.

Figure 1: Proposed synthetic workflow for 4-Aminomethyl-6-methyl-pyridazin-3-OL.

Rationale for the Synthetic Strategy

The chosen synthetic route commences with the construction of the pyridazinone core, a common and effective strategy in the synthesis of this class of compounds[7][8]. The introduction of the C4 substituent is planned after the formation of the heterocyclic ring to avoid potential side reactions during cyclization. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems, and subsequent reductive amination provides a direct and efficient pathway to the desired primary amine[5][6][9]. This approach offers good control over the regiochemistry and is amenable to scale-up.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Methyl-2H-pyridazin-3-one (I)

A plausible route to the 6-methyl-pyridazin-3-one core involves the cyclization of a suitable γ-ketoacid with hydrazine hydrate.

-

Synthesis of 4-oxo-pentanoic acid: This can be achieved through various established methods, for instance, the oxidation of levulinic acid.

-

Cyclization: A mixture of 4-oxo-pentanoic acid (1 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-methyl-4,5-dihydro-2H-pyridazin-3-one.

-

Aromatization: The dihydro-pyridazinone is then aromatized to 6-methyl-2H-pyridazin-3-one. This can be achieved by treatment with a suitable oxidizing agent, such as bromine in acetic acid.

Step 2: Synthesis of 4-Formyl-6-methyl-pyridazin-3-ol (K)

The formyl group is introduced at the C4 position using the Vilsmeier-Haack reaction[10].

-

Vilsmeier Reagent Formation: In a cooled, two-necked flask under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 3 equivalents) with stirring.

-

Formylation: 6-Methyl-2H-pyridazin-3-one (I) (1 equivalent) dissolved in anhydrous DMF is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated to 60-70 °C for 2-3 hours.

-

Work-up and Purification: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. The crude 4-formyl-6-methyl-pyridazin-3-ol (K) can be purified by column chromatography on silica gel.

Step 3: Synthesis of 4-Aminomethyl-6-methyl-pyridazin-3-OL (M) via Reductive Amination

The final step involves the conversion of the formyl group to a primary aminomethyl group via reductive amination[5][11].

-

Imine Formation: 4-Formyl-6-methyl-pyridazin-3-ol (K) (1 equivalent) is dissolved in methanol, and a solution of ammonia in methanol (excess) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is allowed to proceed at room temperature for 12-16 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to ~2 with dilute HCl. The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde. The aqueous layer is then basified to pH > 10 with a concentrated NaOH solution and extracted with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the target compound, 4-Aminomethyl-6-methyl-pyridazin-3-OL (M). Further purification can be achieved by recrystallization or column chromatography.

Characterization of 4-Aminomethyl-6-methyl-pyridazin-3-OL

A comprehensive characterization of the synthesized compound is crucial to confirm its structure and purity. The following spectroscopic techniques are employed for this purpose.

Figure 2: Overall characterization workflow for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra are essential for the unambiguous assignment of all protons and carbons in the target molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Pyridazinone Ring Proton: A singlet is expected for the proton at the C5 position of the pyridazinone ring, likely in the range of δ 6.5-7.5 ppm[12].

-

Aminomethyl Protons (-CH₂-NH₂): A singlet or a multiplet (depending on the solvent and exchange rate) is anticipated for the methylene protons of the aminomethyl group, typically in the range of δ 3.5-4.5 ppm[13][14].

-

Methyl Protons (-CH₃): A sharp singlet for the three protons of the methyl group at the C6 position is expected, likely in the range of δ 2.0-2.5 ppm.

-

Amine Protons (-NH₂): A broad singlet for the two amine protons, which is exchangeable with D₂O, is expected over a wide range (δ 1.0-5.0 ppm), depending on the solvent and concentration[15].

-

Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton, which is also D₂O exchangeable, is expected, typically in the range of δ 9.0-12.0 ppm for the pyridazinol tautomer.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal for the carbonyl carbon (C3) of the pyridazinone ring is expected in the downfield region, around δ 160-170 ppm[16].

-

Pyridazinone Ring Carbons: Signals for the other carbons of the pyridazinone ring (C4, C5, and C6) are expected in the range of δ 120-150 ppm.

-

Aminomethyl Carbon (-CH₂-NH₂): The signal for the carbon of the aminomethyl group is expected in the range of δ 35-50 ppm[17][18].

-

Methyl Carbon (-CH₃): The signal for the methyl carbon is expected in the upfield region, around δ 15-25 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

N-H Stretching: A primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹[19][20][21].

-

O-H Stretching: A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹ for the hydroxyl group, which may overlap with the N-H stretches.

-

C=O Stretching: A strong absorption band corresponding to the carbonyl group (C=O) of the pyridazinone ring is expected around 1650-1680 cm⁻¹.

-

C=N and C=C Stretching: Vibrations associated with the C=N and C=C bonds within the pyridazinone ring are expected in the 1400-1600 cm⁻¹ region.

-

N-H Bending: An N-H bending (scissoring) vibration for the primary amine is expected around 1590-1650 cm⁻¹[22].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-Aminomethyl-6-methyl-pyridazin-3-OL (C₆H₉N₃O). According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight[23].

-

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for amines include α-cleavage, which is the cleavage of the bond beta to the nitrogen atom[24][25][26]. For the target molecule, a prominent fragment could result from the loss of the aminomethyl group or cleavage adjacent to it.

Summary of Expected Characterization Data

| Technique | Functional Group | Expected Quantitative Data |

| ¹H NMR | Pyridazinone H (C5-H) | δ 6.5-7.5 ppm (singlet) |

| Aminomethyl (-CH₂-) | δ 3.5-4.5 ppm (singlet/multiplet) | |

| Methyl (-CH₃) | δ 2.0-2.5 ppm (singlet) | |

| Amine (-NH₂) | δ 1.0-5.0 ppm (broad singlet, D₂O exchangeable) | |

| Hydroxyl (-OH) | δ 9.0-12.0 ppm (broad singlet, D₂O exchangeable) | |

| ¹³C NMR | Carbonyl (C=O) | δ 160-170 ppm |

| Pyridazinone Ring (C4, C5, C6) | δ 120-150 ppm | |

| Aminomethyl (-CH₂-) | δ 35-50 ppm | |

| Methyl (-CH₃) | δ 15-25 ppm | |

| FT-IR | N-H Stretch (primary amine) | 3300-3500 cm⁻¹ (two bands) |

| O-H Stretch | 3200-3600 cm⁻¹ (broad) | |

| C=O Stretch | 1650-1680 cm⁻¹ (strong) | |

| N-H Bend (primary amine) | 1590-1650 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺) | Odd m/z value corresponding to C₆H₉N₃O |

Conclusion

This technical guide has detailed a robust and plausible synthetic pathway for the novel compound 4-Aminomethyl-6-methyl-pyridazin-3-OL. The proposed multi-step synthesis is grounded in well-established chemical principles and offers a clear protocol for its preparation. Furthermore, a comprehensive analytical framework for the characterization of the target molecule has been presented, outlining the expected spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This document is intended to empower researchers in the fields of medicinal chemistry and drug development with the necessary information to synthesize and validate this and similar pyridazinone derivatives, facilitating further exploration of their therapeutic potential.

References

-

Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236. [Link]

-

Master Organic Chemistry. (2018). The Gabriel Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

-

Bentham Science Publishers. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (n.d.). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Retrieved from [Link]

-

JoVE. (2025). Preparation of 1° Amines: Gabriel Synthesis. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

PMC - NIH. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]

-

Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Taylor & Francis Online. (2013). Synthesis of Primary Amines by One-Pot Reductive Amination of Aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectroscopy of Some Common Functional Groups. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

PMC - NIH. (n.d.). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

University of Delhi. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. jove.com [jove.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridazine synthesis [organic-chemistry.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. compoundchem.com [compoundchem.com]

- 19. rockymountainlabs.com [rockymountainlabs.com]

- 20. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 26. youtube.com [youtube.com]

Thermochemical Properties of Pyridazine Derivatives: A Technical Guide

Executive Summary: The High-Energy Diazine

Pyridazine (1,2-diazine) represents a unique thermodynamic challenge and opportunity in medicinal chemistry. Unlike its isomers pyrazine and pyrimidine, pyridazine contains adjacent nitrogen atoms.[1] This structural feature introduces significant lone-pair repulsion (the

For drug development, this "high-energy" profile implies two critical realities:

-

Metabolic Potential: The N-N bond is a metabolically active handle, often susceptible to oxidative cleavage.

-

Synthesis Risks: High nitrogen content correlates with lower thermal stability, requiring rigorous calorimetric profiling during scale-up.

This guide details the thermodynamic landscape of pyridazine derivatives, the gold-standard protocols for measuring their energetic properties, and the structural implications for pharmaceutical design.

Part 1: The Thermodynamic Landscape

Diazine Isomer Stability

To understand pyridazine, one must contextualize it within the diazine family. Experimental combustion data and computational models (DFT B3LYP/6-311++G**) consistently establish the following stability order in the gas phase:

Pyrimidine (1,3) > Pyrazine (1,4) > Pyridazine (1,2)

| Compound | Structure | Key Instability Factor | |

| Pyridazine | 1,2-N,N | +66.5 ± 0.7 | Adjacent Lone Pair Repulsion |

| Pyrimidine | 1,3-N,N | ~ +140 (More Stable) | Minimal Repulsion |

| Pyrazine | 1,4-N,N | ~ +196 (Intermediate) | Symmetric Charge Distribution |

Note: Stability is inversely related to the positive magnitude of formation enthalpy relative to atomic composition. While all are endothermic, pyridazine's N-N bond makes it the least thermodynamically stable isomer.

The "Alpha Effect" in Thermochemistry

The proximity of the two nitrogen atoms in pyridazine creates a destabilizing electrostatic repulsion between the occupied non-bonding orbitals (lone pairs).

-

Consequence: This repulsion raises the ground-state energy of the molecule.

-

Observation: Upon combustion, pyridazine derivatives release more energy per mole than their pyrimidine counterparts, a critical factor when calculating the specific impulse for energetic materials or safety margins for API synthesis.

Part 2: Experimental Methodologies

Precise determination of thermochemical properties requires a dual-phase approach: Combustion Calorimetry (for condensed phase

Protocol: Rotating Bomb Combustion Calorimetry

Standard static bombs are insufficient for chlorinated pyridazines (e.g., 3,6-dichloropyridazine) due to the formation of free

Objective: Determine the energy of combustion (

Reagents & Setup:

-

Calorimeter: Isoperibol rotating bomb calorimeter.

-

Reducing Agent: Arsenious oxide solution (

) to reduce -

Auxiliary: Cotton fuse and benzoic acid (standard).

Step-by-Step Workflow:

-

Pelletization: Compress the pyridazine derivative (approx. 0.5 g) into a pellet. If the compound is volatile (high vapor pressure), enclose it in a Mylar or polyethylene bag of known mass/energy.

-

Bomb Preparation:

-

Add 10 mL of

(0.1 M) solution to the bomb vessel (to capture -

Charge with high-purity Oxygen (

) to 3.04 MPa (30 atm).

-

-

Ignition & Rotation:

-

Fire the fuse.

-

Simultaneously initiate bomb rotation (axial and head-over-heels) to wash the inner walls with the arsenious solution, ensuring complete reduction of halogens and absorption of nitric acid.

-

-

Analysis:

-

Measure temperature rise (

) using a thermistor ( -

Washburn Corrections: Apply corrections for standard states (pressure, solubility of

, and mixing heats). -

Titration: Analyze the final bomb solution for

(nitric acid) and unreacted

-

Figure 1: Workflow for Rotating Bomb Calorimetry of Halogenated Pyridazines.

Protocol: Knudsen Effusion (Sublimation Enthalpy)

Many pyridazine drugs are solids. To model their behavior in biological receptors (gas-phase analogy), we must determine the enthalpy of sublimation (

Principle: Measure the mass loss rate of a solid through a microscopic orifice into a vacuum.

-

Cell Loading: Load ~200 mg of crystalline sample into a Knudsen cell (titanium or glass) with a known orifice area (

). -

Vacuum: Evacuate system to

. -

Isothermal Steps: Heat cell to discrete temperatures (e.g., T = 298 K to 320 K). Hold each T for 30–60 mins.

-

Detection: Monitor mass loss via Quartz Crystal Microbalance (QCM) or direct Mass Spectrometry (KEMS).

-

Calculation: Use the Clausius-Clapeyron equation:

Where

Part 3: Data Synthesis & Pharmaceutical Implications

Thermodynamic Cycle

To derive the gas-phase enthalpy of formation (

Figure 2: Born-Haber Cycle for determining Gas Phase Enthalpy.

Case Study: 3,6-Dichloropyridazine

This derivative is a common scaffold. The chlorine atoms provide lipophilicity but also stabilize the ring slightly compared to the parent pyridazine via inductive effects, though the N-N repulsion remains.

-

Physical State: Solid (Melting Point: 65–69 °C)

-

Solubility: Insoluble in water, soluble in chloroform.[2]

-

Implication: The low water solubility and moderate melting point suggest a high lattice energy relative to solvation energy. Formulation strategies must disrupt this crystal lattice (e.g., amorphous solid dispersions) to improve bioavailability.

Computational Validation

Before synthesis, researchers should validate targets using DFT.

-

Recommended Level of Theory: G3(MP2) or B3LYP/6-311+G(3df,2p).

-

Benchmark: Calculated values should align with experimental

within ±4 kJ/mol. If the deviation is >10 kJ/mol, suspect polymorphism in the solid sample or tautomerization issues.

References

-

NIST Chemistry WebBook. Pyridazine: Gas phase thermochemistry data.[3][4][5] National Institute of Standards and Technology.[3][4][5][6][7] [Link]

-

Belova, N. V., et al. (2021). Sublimation Enthalpies of Substituted Pyridine N-Oxides.[8] Russian Journal of General Chemistry.[8] (Demonstrates Knudsen effusion method for N-heterocycles). [Link]

-

Ribeiro da Silva, M. A. V., et al. Thermochemical studies of nitrogen heterocycles. (General reference for rotating bomb calorimetry protocols). [Link]

-

University of Zurich. Calorimetry Laboratory Manual. (Standard safety and operational protocols for bomb calorimetry). [Link]

Sources

- 1. studylib.net [studylib.net]

- 2. 3,6-Dichloropyridazine | 141-30-0 [chemicalbook.com]

- 3. Pyridazine [webbook.nist.gov]

- 4. Pyridine [webbook.nist.gov]

- 5. Pyridazine [webbook.nist.gov]

- 6. Pyridazine [webbook.nist.gov]

- 7. Pyridazine [webbook.nist.gov]

- 8. Sublimation Enthalpies of Substituted Pyridine N- Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Pyridazinone Structures

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone core, a six-membered heterocyclic motif, is a cornerstone in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular-protective properties.[1][2][3] This versatility stems from the scaffold's unique electronic and structural features, which allow it to interact with a wide array of biological targets.[1][3] To rationally design novel therapeutics and understand their structure-activity relationships (SAR), we must first comprehend the fundamental quantum mechanical characteristics of these molecules.

Computer-Aided Drug Discovery (CADD) provides a "virtual shortcut" in this process, and at its heart lie quantum chemical calculations.[4] These methods, particularly Density Functional Theory (DFT), offer a powerful lens to inspect a molecule's electronic structure, geometry, stability, and reactivity with a high degree of precision, often rivaling experimental determination.[5] This guide provides researchers, scientists, and drug development professionals with a technical framework for applying these computational tools to the study of pyridazinone structures. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reliable computational protocol.

Pillar 1: Theoretical Foundations - Choosing the Right Tools

The goal of quantum chemical calculations is to solve the Schrödinger equation for a molecule to determine its energy and properties.[6] For molecules of pharmacological interest like pyridazinones, exact solutions are computationally intractable. Therefore, we rely on a series of well-established approximations.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

For systems like pyridazinones, DFT strikes an optimal balance between computational cost and accuracy.[5] Instead of calculating the complex wavefunction of every electron, DFT approximates the solution by focusing on the electron density, a simpler, three-dimensional function.[5]

-

Why DFT? The key advantage is efficiency. DFT allows us to study relatively large molecules—like a substituted pyridazinone derivative—in a reasonable timeframe without a significant loss of accuracy compared to more demanding ab initio methods.[5]

-

Choosing a Functional: The term "functional" in DFT refers to the approximation used to describe the electron exchange and correlation energies. For organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a proven and widely used choice. It incorporates elements from both Hartree-Fock theory and DFT, often yielding excellent results for geometries and energies.[7][8][9] Research on pyridazinone derivatives has successfully employed B3LYP for quantitative structure-activity relationship (QSAR) studies.[10]

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.[6] The size and type of the basis set directly impact the accuracy and cost of the calculation.

-

Pople-style Basis Sets: These are common and efficient choices. A good starting point for pyridazinone systems is the 6-31G(d,p) (also written as 6-31G**) basis set.[7][11]

-

6-31G: Describes the core electrons with one function and the valence electrons with two functions (a "split-valence" basis set).

-

(d,p): These are "polarization functions." The '(d)' adds d-orbitals to heavy (non-hydrogen) atoms, and the '(p)' adds p-orbitals to hydrogen atoms. These functions are crucial for accurately describing the shape of electron clouds in chemical bonds and are essential for reliable results.[7]

-

-

Diffuse Functions (+): For calculations involving anions or excited states, adding diffuse functions (e.g., 6-31+G(d,p) or 6-31++G(d,p)) is recommended. These functions allow orbitals to occupy a larger region of space.[7]

| Goal | Recommended Level of Theory | Rationale |

| Initial screening, large derivatives | B3LYP/6-31G(d) | Good balance of speed and accuracy for initial geometric insights. |

| Publication-quality geometries, frequencies | B3LYP/6-31G(d,p) | A robust, widely accepted standard for reliable structural and vibrational data.[8][9] |

| High-accuracy electronic properties | B3LYP/6-311++G(d,p) | Larger basis set with diffuse functions for more accurate energy and electronic property calculations. |

Pillar 2: The Computational Workflow - A Self-Validating Protocol

A successful computational study hinges on a logical and reproducible workflow. Each step builds upon the last, and critically, includes verification checks to ensure the integrity of the results.

Caption: A typical workflow for quantum chemical calculations.

Step 1: Geometry Optimization

The essential first step is to find the most stable 3D arrangement of atoms for the pyridazinone molecule—its minimum energy structure.

-

Causality: All meaningful molecular properties must be calculated from a stable, optimized geometry. A calculation on an unoptimized structure is physically meaningless, as the forces on the atoms are not zero.[12] The optimization algorithm systematically adjusts the atomic coordinates to find a point on the potential energy surface where the net forces on all atoms are negligible.[7][12]

-

Experimental Protocol:

-

Input Structure: Build the pyridazinone derivative using a molecular editor (e.g., Avogadro, GaussView) or import from a file (e.g., a .cif or .sdf file).[13][14]

-

Select Level of Theory: Specify the method and basis set (e.g., B3LYP/6-31G(d,p)).

-

Job Type: Set the calculation type to "Optimization" (Opt).

-

Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, Q-Chem, ORCA).

-

Convergence Check: Monitor the output file to ensure the optimization converges successfully. This is typically indicated by four criteria related to the forces and displacements of the atoms being met.

-

Step 2: Vibrational Frequency Analysis

Once a stationary point is found, you must verify that it is a true energy minimum.

-

Causality: A frequency calculation serves two critical purposes.[15][16]

-

Structure Verification: For a molecule to be at a stable equilibrium (a true minimum), all its calculated vibrational frequencies must be real (positive numbers).[12] An imaginary frequency (displayed as a negative number in output files) indicates the structure is a transition state, not a minimum.[12] The motion associated with this imaginary frequency points the way toward the true minimum.

-

Thermodynamic Data: The calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy, which are crucial for accurate thermochemical analysis.[15] It also predicts the molecule's infrared (IR) spectrum.

-

-

Experimental Protocol:

-

Input Structure: Use the fully optimized geometry from Step 1. Crucially, use the exact same level of theory (method and basis set) as the optimization. [15]

-

Job Type: Set the calculation type to "Frequency" (Freq). Often, this can be combined with the optimization step (e.g., "Opt+Freq").

-

Execution: Run the calculation.

-

Verification: Check the output for the number of imaginary frequencies. If there are zero, the structure is a confirmed minimum. If one or more exist, the structure must be modified and re-optimized.

-

Caption: Logical dependency of quantum chemical calculations.

Step 3: Analysis of Molecular Properties

With a verified minimum-energy structure, we can now calculate the electronic properties that govern the pyridazinone's chemical behavior.

A. Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[10][17]

-

Causality: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.[10] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[18][19] A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[18]

-

Protocol:

-

Use the optimized geometry.

-

Request that the molecular orbitals be saved during the calculation (this is often a default setting).

-

Use visualization software to plot the 3D shapes of the HOMO and LUMO. The output will also list their corresponding energy levels.

-

B. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It provides an immediate, visual guide to the charge distribution.

-

Causality: The MEP map reveals the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).[18][20] This is invaluable for predicting:

-

Sites of Reactivity: Red regions are susceptible to electrophilic attack, while blue regions are prone to nucleophilic attack.[17][20]

-

Intermolecular Interactions: It helps visualize how the pyridazinone might interact with a biological target, such as through hydrogen bonding to electron-rich nitrogen or oxygen atoms.

-

-

Protocol:

-

Use the optimized geometry.

-

Perform a single-point energy calculation.

-

Request the generation of the MEP surface and map it onto the electron density.

-

Pillar 3: Authoritative Grounding & Conclusion

The protocols described herein represent a standard and robust approach to the computational analysis of pyridazinone structures. The selection of the B3LYP functional with a Pople-style split-valence basis set like 6-31G(d,p) is a well-established starting point for obtaining reliable geometries and electronic properties for organic molecules.[21][22] By following a logical workflow that includes the critical verification step of a frequency analysis, researchers can generate trustworthy and physically meaningful data.

This computational blueprint allows scientists to probe the electronic heart of pyridazinone scaffolds, providing deep insights into their reactivity, stability, and potential for intermolecular interactions. These insights are fundamental to guiding the synthesis of new derivatives and accelerating the data-driven design of next-generation therapeutics.

References

-

Computational methods in drug discovery. Beilstein Journal of Organic Chemistry. [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

-

Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthetic route for preparation of pyridazinone derivatives (3–17). ResearchGate. [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. [Link]

-

Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. MDPI. [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC - NIH. [Link]

-

B3LYP/6-31G (d, p) optimized structures under study. ResearchGate. [Link]

-

Vibrational energy levels of pyridazine below 800 cm⁻¹ and the... ResearchGate. [Link]

-

Density Function Theory B3LYP/6-31G Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.** Inpressco. [Link]

-

The optimized geometry of the complex using the DFT with B3LYP/6-31G. ResearchGate. [Link]

-

Tutorial 10. Molecular Dynamics simulation of crystals (pyridone). Xtal_chem_group. [Link]

-

Q-Chem 5.0 User's Manual : Vibrational Analysis. Q-Chem. [Link]

-

Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F). PMC - NIH. [Link]

-

What Is Quantum Chemistry And How To Do It Easily In Python? Medium. [Link]

-

Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. PMC - NIH. [Link]

-

Quantum chemistry calculation with python. WordPress.com. [Link]

-

QSAR Study on Pyridazinone Derivatives. Asian Publication Corporation. [Link]

-

Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. MDPI. [Link]

-

comp chem frequency vibration. YouTube. [Link]

-

STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]

-

Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. ResearchGate. [Link]

-

Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Publishers. [Link]

-

Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. pythongui.org [pythongui.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. inpressco.com [inpressco.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. sites.unimi.it [sites.unimi.it]

- 14. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

- 15. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 16. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 17. irjweb.com [irjweb.com]

- 18. lupinepublishers.com [lupinepublishers.com]

- 19. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Handling and Storage Procedures for 4-Aminomethyl-6-methyl-pyridazin-3-OL

Executive Summary & Chemical Identity[1][2]

4-Aminomethyl-6-methyl-pyridazin-3-ol (often supplied under its stable tautomeric form 4-(aminomethyl)-6-methyl-2H-pyridazin-3-one ) is a critical heterocyclic building block used in the synthesis of bioactive compounds, including FABP4 and LOXL2 inhibitors.

Due to the presence of a primary amine and a tautomerizable pyridazinone ring, this compound exhibits specific physicochemical sensitivities—notably hygroscopicity and susceptibility to oxidative degradation—that require rigorous handling protocols to maintain high purity (>95%) for biological screening.

Chemical Identification Table

| Property | Detail |

| IUPAC Name | 4-(Aminomethyl)-6-methyl-2H-pyridazin-3-one |

| Common Name | 4-Aminomethyl-6-methyl-3-pyridazinol |

| CAS Number | 802021-93-8 |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.16 g/mol |

| Physical State | Off-white to pale yellow solid |

| pKa (Calculated) | ~8.5 (Amine), ~10.5 (Pyridazinol OH) |

| Solubility | DMSO (High), Methanol (Moderate), Water (pH dependent) |

Scientific Context: Tautomerism & Stability

To handle this compound effectively, one must understand its molecular behavior. The compound exists in a tautomeric equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms. In the solid state and in polar solvents like DMSO, the 3-oxo (pyridazinone) form predominates.

Implications for Handling:

-

Primary Amine Sensitivity: The free aminomethyl group (-CH₂NH₂) is a nucleophile. It reacts readily with atmospheric CO₂ to form carbamates and is susceptible to oxidation over time, leading to yellow/brown discoloration.

-

Hygroscopicity: The zwitterionic character of the pyridazinone scaffold attracts moisture. Water uptake can hydrolyze the compound or alter the concentration of weighed solids.

Visualization: Tautomeric Equilibrium & Degradation Pathways

Figure 1: The compound predominantly exists as the Keto tautomer. Exposure to air facilitates degradation via the primary amine side chain.

Health, Safety, and Environment (HSE) Protocol

Hazard Classification (GHS):

-

Warning: Irritant.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

-

Respiratory: N95 mask or formulation in a biosafety cabinet/fume hood to prevent inhalation of fine dust.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended when handling stock solutions >100 mM.

-

Ocular: Chemical safety goggles.

Storage Protocol

Solid State Storage

The stability of the solid compound is significantly higher than that of the solution.

-

Temperature: Store at -20°C for long-term (>1 month). 2-8°C is acceptable for active use (<1 week).

-

Atmosphere: Argon or Nitrogen overlay is mandatory. The primary amine will absorb CO₂ from the air.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Solution Storage (Stock)

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred solvent.

-

Concentration: 10 mM to 100 mM.

-

Conditions: Store at -20°C or -80°C.

-

Shelf Life: 3 months at -20°C; 6 months at -80°C.

-

Freeze-Thaw: Limit to maximum 3 cycles . Aliquot immediately after preparation.

Handling & Solubilization Methodology

Protocol: Preparation of 10 mM Stock Solution (10 mL)

Objective: Create a precise 10 mM stock solution in DMSO for biological assays.

Reagents:

-

4-Aminomethyl-6-methyl-pyridazin-3-ol (MW: 139.16 g/mol )

-

Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%)

Step-by-Step Procedure:

-

Equilibration: Remove the vial from the freezer and allow it to warm to room temperature (approx. 20 mins) before opening. This prevents condensation of atmospheric water onto the cold solid.

-

Weighing:

-

Target Mass:

. -

Use an analytical balance with 0.01 mg precision.

-

Note: If the solid appears sticky or clumped, it has likely absorbed moisture. Verify purity via LC-MS before use.

-

-

Solubilization:

-

Add 5 mL of anhydrous DMSO to the vial containing the solid.

-

Vortex vigorously for 30 seconds.

-

Add the remaining 5 mL of DMSO to wash down the sides.

-

Sonicate for 5 minutes if any particles remain visible.

-

-

Aliquoting:

-

Dispense into 500 µL aliquots in amber microcentrifuge tubes.

-

Flush tubes with inert gas (Nitrogen/Argon) before closing.

-

-

Storage: Label with Date, Concentration, and User ID. Freeze immediately at -20°C.

Workflow Visualization: Stock Preparation

Figure 2: Step-by-step workflow for preparing stable stock solutions.

Quality Control & Troubleshooting

| Observation | Diagnosis | Action |

| Solid is yellow/brown | Oxidation of amine group. | Check purity by LC-MS. If <90%, repurify or discard. |

| Solid is sticky | Hygroscopic moisture uptake. | Dry under high vacuum (P < 0.1 mbar) for 24h. |

| Precipitate in DMSO | Saturation or cold DMSO. | Warm to 37°C and vortex. If insoluble, check for salt formation. |

| LC-MS: Mass +18 peak | Hydrolysis/Hydrate formation. | Confirm identity. Use fresh anhydrous solvent. |

References

-

Chemical Identity: 4-(aminomethyl)-6-methyl-2,3-dihydropyridazin-3-one. CAS Registry Number 802021-93-8 .[2]

-

Source:

-

-

Scaffold Utility (FABP4 Inhibitors): Floresta, G., et al. (2022). "Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors." Archiv der Pharmazie.

-

Source:

-

- General Pyridazinone Handling: Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Standard procedures for zwitterionic heterocycles).

-

Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Pyridazin-3(2H)

-

Source:

-

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminomethyl-6-methyl-pyridazin-3-OL

Welcome to the technical support center for the synthesis of 4-Aminomethyl-6-methyl-pyridazin-3-OL. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of 4-Aminomethyl-6-methyl-pyridazin-3-OL, a substituted pyridazinone derivative, presents a multi-step challenge requiring careful control of reaction conditions to achieve high yield and purity. Pyridazinone cores are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The key to a successful synthesis lies in the efficient construction of the pyridazinone ring followed by the regioselective introduction of the aminomethyl group at the C4 position.

This guide will focus on a plausible and robust two-stage synthetic approach:

-

Stage 1: Synthesis and Aromatization of the Pyridazinone Core. Formation of 6-methyl-4,5-dihydropyridazin-3(2H)-one from a suitable precursor, followed by aromatization.

-

Stage 2: C4-Functionalization via the Mannich Reaction. Introduction of the aminomethyl group onto the aromatic pyridazinone ring.

We will explore the mechanistic underpinnings of each step and provide actionable solutions to common experimental hurdles.

Troubleshooting Guide: From Precursor to Product

This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.

Stage 1: Synthesis and Aromatization of 6-Methylpyridazin-3(2H)-one

The initial phase of the synthesis involves the construction and subsequent aromatization of the pyridazinone ring. A common and cost-effective starting material for this is levulinic acid.

Q1: My yield of 6-methyl-4,5-dihydropyridazin-3(2H)-one from the cyclization of levulinic acid and hydrazine hydrate is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this cyclization are a frequent issue and can often be traced back to several factors:

-

Incomplete Reaction: The condensation of a γ-keto acid with hydrazine is a dehydration reaction that requires sufficient time and temperature to go to completion.[2] Ensure you are refluxing for an adequate period (typically 4-8 hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Side Product Formation: An incomplete cyclization can lead to the formation of a stable hydrazone intermediate that is reluctant to cyclize. The use of a dehydrating agent or azeotropic removal of water can sometimes favor the desired cyclization.

-

Purity of Starting Materials: Ensure your levulinic acid is pure and that the hydrazine hydrate has not degraded. Use of aged hydrazine hydrate can lead to lower yields.

-

pH of the Reaction Mixture: The pH can influence the rate of both hydrazone formation and the subsequent intramolecular cyclization. While often run under neutral or slightly acidic conditions, empirical optimization of the pH might be necessary.

Optimization Protocol:

-

To a solution of levulinic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reflux the mixture for 6-8 hours, monitoring by TLC (a typical solvent system would be ethyl acetate/hexane).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

| Parameter | Recommendation | Rationale |

| Solvent | Ethanol or Acetic Acid | Good solubility for reactants and product precipitation upon cooling. |

| Temperature | Reflux | Provides the necessary activation energy for dehydration and cyclization. |

| Reaction Time | 6-8 hours | Ensures the reaction proceeds to completion. |

| Work-up | Cooling/Precipitation | A straightforward method for isolating the crude product. |

Q2: I am having trouble with the aromatization of 6-methyl-4,5-dihydropyridazin-3(2H)-one. My reaction is either incomplete or I am getting multiple products.

A2: Aromatization of the dihydropyridazinone ring is a critical step that requires a delicate balance of reaction conditions to avoid side reactions. A common method is bromination followed by dehydrobromination.

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred over elemental bromine for better control and milder reaction conditions.[3]

-

Reaction Solvent: Acetic acid is a common solvent for this transformation.

-

Over-bromination: Using an excess of the brominating agent can lead to the formation of di-brominated or other undesired side products. It is crucial to use a stoichiometric amount of the brominating agent.

-

Incomplete Reaction: Insufficient reaction time or temperature can lead to a mixture of starting material and the desired aromatic product. Monitor the reaction closely by TLC.

Recommended Protocol for Aromatization:

-

Dissolve 6-methyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 6-methylpyridazin-3(2H)-one.

Stage 2: Aminomethylation via the Mannich Reaction

The introduction of the aminomethyl group at the C4 position is most effectively achieved through a Mannich reaction. This reaction involves the aminoalkylation of an acidic proton, in this case, the one at the C4 position of the pyridazinone ring.[4]

Q3: My Mannich reaction on 6-methylpyridazin-3(2H)-one is giving a very low yield of the desired 4-aminomethyl product. What can I do to optimize this step?

A3: The Mannich reaction is a three-component condensation, and its success is highly dependent on the reaction conditions and the nature of the reactants. [5]

-

Formation of the Iminium Ion: The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and a secondary amine (e.g., dimethylamine or morpholine).[6] The concentration and reactivity of this ion are critical.

-

Acidity of the C4 Proton: The C4 proton on the pyridazinone ring must be sufficiently acidic to be deprotonated and act as a nucleophile. The reaction is often carried out under mildly acidic conditions to facilitate both iminium ion formation and enolization of the pyridazinone.

-

Choice of Amine: Secondary amines like dimethylamine, diethylamine, or cyclic amines like piperidine and morpholine are commonly used. The choice of amine can affect the reaction rate and the properties of the final product. For the synthesis of a primary aminomethyl group, a protected form of ammonia or a subsequent deprotection step would be necessary. A common strategy is to use a secondary amine like dibenzylamine and then deprotect the resulting tertiary amine via hydrogenolysis.

-

Side Reactions: Polymerization of formaldehyde is a common side reaction. Using paraformaldehyde and heating to depolymerize it in situ can sometimes give better results. Formation of a bis-aminomethylated product at the C5 position is also a possibility if the C5 proton is also acidic, though this is less likely for this specific substrate.

Troubleshooting Workflow for the Mannich Reaction:

Caption: A workflow for troubleshooting low yields in the Mannich reaction.

Q4: I am struggling with the purification of the final 4-Aminomethyl-6-methyl-pyridazin-3-OL product. It seems to be very polar and difficult to handle.

A4: Mannich bases are often polar and can be challenging to purify.

-

Extraction: The product, being a base, can be extracted into an acidic aqueous layer from an organic solvent to remove non-basic impurities. Subsequent basification of the aqueous layer and extraction with an appropriate organic solvent (like dichloromethane or a mixture of chloroform and isopropanol) can then isolate the product.

-

Chromatography: Normal-phase silica gel chromatography can be effective, but tailing is a common issue due to the basic nature of the amine. It is often beneficial to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system (e.g., 0.5-1% in a dichloromethane/methanol gradient).

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective final purification step.

-

Salt Formation: Conversion of the Mannich base to a salt (e.g., hydrochloride or hydrobromide) can sometimes facilitate purification by crystallization, as salts often have better crystalline properties. The free base can then be regenerated if required.

Frequently Asked Questions (FAQs)

Q: What is the likely reaction mechanism for the Mannich reaction on the pyridazinone core?

A: The Mannich reaction proceeds in two main stages:

-

Formation of the Eschenmoser's salt analogue (Iminium Ion): Formaldehyde reacts with the secondary amine (in this case, let's use dimethylamine as an example) under acidic conditions to form a highly electrophilic dimethylaminomethyl cation (an iminium ion).

-

Nucleophilic Attack: The pyridazinone, in its enol tautomeric form, acts as a nucleophile. The electron-rich double bond of the enol attacks the electrophilic carbon of the iminium ion, leading to the formation of the C-C bond at the C4 position and yielding the final aminomethylated product.

Caption: Simplified mechanism of the Mannich reaction on a pyridazinone.

Q: Are there alternative methods to introduce the aminomethyl group at the C4 position?

A: Yes, while the Mannich reaction is often the most direct route, other multi-step methods could be considered:

-

Halomethylation followed by Amination:

-

Step A: Chloromethylation or Bromomethylation: The pyridazinone core could potentially be halomethylated at the C4 position using formaldehyde and HCl or HBr.

-

Step B: Nucleophilic Substitution: The resulting 4-(halomethyl) derivative can then be reacted with an amine (e.g., ammonia or a primary amine) to displace the halide and form the aminomethyl group. This route can be complicated by the lability of the halomethyl intermediate.

-

-

Formylation followed by Reductive Amination:

-

Step A: Vilsmeier-Haack Formylation: The C4 position could be formylated to introduce an aldehyde group.

-

Step B: Reductive Amination: The resulting 4-formyl derivative can then undergo reductive amination with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to yield the aminomethyl product.[7]

-

Q: How can I confirm the regioselectivity of the aminomethylation at the C4 position?

A: The most definitive method for confirming the structure and regioselectivity is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton at the C5 position should appear as a singlet in the aromatic region of the spectrum. The newly introduced methylene protons of the aminomethyl group will appear as a singlet, and the protons of the amine's alkyl groups will also be visible.

-

¹³C NMR: The chemical shifts of the carbons in the pyridazinone ring will be indicative of the substitution pattern.

-

2D NMR (HMBC, HSQC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) will show correlations between the C5 proton and the carbons at C4 and C6, confirming the position of the C5 proton. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between the C5 proton and the methyl group at C6, further confirming the structure.

References

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

-

Farghaly, A. M., et al. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 17(9), 10421-10437. Available from: [Link]

-

Asif, M. (2022). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 19(5), 493-514. Available from: [Link]

-

Allam, E. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 12(1), 11523. Available from: [Link]

-

Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. Available from: [Link]

-

Estevez, V., Villacampa, M., & Menendez, J. C. (2014). Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry, 113, 139-200. Available from: [Link]

-

Chemistry LibreTexts (2023). Mannich Reaction. Available from: [Link]

-

Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300181. Available from: [Link]

-

Asif, M. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. Available from: [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available from: [Link]

-

Asif, M. (2021). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. SN Comprehensive Clinical Medicine, 3, 2229–2243. Available from: [Link]

-

Wikipedia (2024). Mannich reaction. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

-

Floresta, G., et al. (2020). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 13(11), 389. Available from: [Link]

-

Verhelst, T., et al. (2011). Synthesis of functionalized pyridazin-3(2H)-ones via selective bromine-magnesium exchange and lactam directed ortho C-H magnesiation. The Journal of Organic Chemistry, 76(16), 6670-6677. Available from: [Link]

-

Rubat, C., et al. (1992). Synthesis of Mannich bases of arylidenepyridazinones as analgesic agents. Journal of Pharmaceutical Sciences, 81(11), 1084-1087. Available from: [Link]

-

Al-Tel, T. H. (2011). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 16(11), 9304-9318. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(8), 9581-9595. Available from: [Link]

-

Patel, K. D., et al. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. Available from: [Link]

-

Asif, M. (2019). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. Journal of Drug Delivery and Therapeutics, 9(1-s), 425-434. Available from: [Link]

-

Patel, H., et al. (2017). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research, 8(10), 4086-4096. Available from: [Link]

-

Gökçe, M., et al. (2017). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 22(6), 975. Available from: [Link]

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. Available from: [Link]

-

Lee, S. Y., et al. (2021). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 26(23), 7183. Available from: [Link]

-

Wang, Z., et al. (2010). Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation. ACS Infectious Diseases, 3(3), 199-205. Available from: [Link]

-

Bruno, P., et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry, 67(13), 11103-11124. Available from: [Link]

-

Coudert, P., et al. (1992). Synthesis of Mannich bases of arylidenepyridazinones as analgesic agents. Journal of Pharmaceutical Sciences, 81(11), 1084-7. Available from: [Link]

-

Bom, S. H., et al. (2019). Synthesis of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 24(1), 153. Available from: [Link]

-

Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Available from: [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. oarjbp.com [oarjbp.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mannich Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

Technical Support Center: Stability & Handling of 4-Aminomethyl-6-methyl-pyridazin-3-ol

[1][2]

Executive Summary & Chemical Identity

Welcome to the technical support hub for 4-Aminomethyl-6-methyl-pyridazin-3-ol . This guide addresses the unique stability challenges posed by this amphoteric molecule.

Crucial Chemical Insight: Users often encounter inconsistent data because this molecule exhibits lactam-lactim tautomerism .[1][2] While chemically named as an "ol" (hydroxyl), in aqueous buffers at physiological pH, it exists predominantly as the pyridazin-3(2H)-one (ketone) tautomer.[1][2][3] Furthermore, the 4-aminomethyl group introduces a primary amine, creating a zwitterionic potential that dictates its solubility and stability profile.[2][3]

Quick Reference Data

| Property | Value / Characteristic |

| Dominant Tautomer (pH 7) | 4-Aminomethyl-6-methyl-pyridazin-3(2H)-one |

| pKa (Aminomethyl group) | ~9.0 – 9.5 (Basic, protonated at neutral pH) |

| pKa (Pyridazinone N-H) | ~9.5 – 10.5 (Acidic, deprotonates at high pH) |

| Solubility Profile | High in acidic/neutral buffers; reduced in non-polar solvents.[1][2] |

| Major Instability Risk | Oxidative deamination (primary amine) & dimerization.[3] |

Part 1: Buffer Compatibility Matrix

User Question: Which buffer system should I use to prevent precipitation and degradation during storage?

Scientist’s Response: The choice of buffer is critical because the primary amine on the 4-methyl group is nucleophilic and susceptible to side reactions.[2]

| Buffer System | Rating | Technical Analysis & Recommendation |

| Phosphate (PBS/PB) | Recommended | Why: Phosphate is non-nucleophilic and stable.[1][2] It does not interact with the primary amine of the target molecule.Caveat: Avoid if using divalent cations ( |

| Tris-HCl | Caution | Why: Tris contains its own primary amine.[1][2] While generally safe, it can compete in coupling reactions or obscure HPLC peaks.[3] At pH > 8.0, it may promote oxidative instability of the target's amine.[3] |

| Citrate / Acetate | Good (Acidic) | Why: Excellent for maintaining the molecule in its protonated, highly soluble cationic form ( |

| Carbonate / Borate | Avoid | Why: High pH (>9) promotes deprotonation of the ring nitrogen, potentially altering UV absorption and reactivity.[3] Borate can complex with adjacent functional groups. |

Part 2: pH-Dependent Speciation & Stability

User Question: My solution turned yellow after 24 hours at pH 8.5. What happened?

Scientist’s Response: You likely experienced oxidative degradation facilitated by the deprotonated free amine. At pH 8.5, a fraction of the aminomethyl group loses its protecting proton, making it susceptible to oxidation by dissolved oxygen.[3]

The Mechanism of pH Sensitivity

The following diagram illustrates the speciation of the molecule across the pH scale. Understanding this is key to preventing degradation.

Figure 1: pH-dependent speciation flow.[2][3] Storage is safest in the "Green" zone (Acidic) where the amine is protonated and protected.[3]

Part 3: Troubleshooting Guide (FAQs)

Issue 1: HPLC Peak Tailing or Splitting

Symptom: The peak for 4-Aminomethyl-6-methyl-pyridazin-3-ol is broad or tails significantly on C18 columns. Root Cause: The primary amine interacts with residual silanols on the silica column, acting as a secondary retention mechanism.[3] Protocol Fix:

-

Add an Ion Pair Reagent: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to your mobile phase. This protonates the amine and suppresses silanol ionization.

-

Switch Column: Use a "Base-Deactivated" C18 column or a HILIC column for better retention of polar amines.[1][2]

Issue 2: Sample Discoloration (Yellowing)

Symptom: Stock solution turns pale yellow/brown upon thawing.[3] Root Cause: Oxidation of the aminomethyl group, likely due to freeze-thaw cycles or high pH storage.[2][3] Protocol Fix:

-

Degas Buffers: Always use degassed buffers to minimize dissolved oxygen.

-

Add Antioxidants: For sensitive assays, add 1 mM EDTA (to chelate metal catalysts) or 0.5 mM Ascorbic Acid.[3]

-

Flash Freeze: Aliquot stocks immediately and store at -80°C. Do not re-freeze thawed aliquots.

Part 4: Validated Solubilization Workflow

Use this decision tree to prepare your samples correctly.

Figure 2: Solubilization decision tree ensuring maximal stability.[1][2]

References

-

Tautomerism of Pyridazinones: Abdelbaset, M. S., et al.[3][5] (2018).[3][5][6] "Keto-enol tautomerism of pyridazinones." ResearchGate.[7]

-

Buffer Selection Guide: BenchChem Technical Notes. (2025).[3][8][9] "Tris vs. Phosphate Buffers in Biochemical Assays."

-

Amine Stability & Handling: Sigma-Aldrich Technical Service.[1][2] (2024).[3] "4-Aminopyridazine Product Safety & Handling." [1][3]

-

Pyridazinone Chemical Properties: University of Michigan / Arkivoc. (2007).[3] "The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one." [1][3]

Sources

- 1. CAS 66346-94-9|6-(4-Methylpiperazin-1-Yl)Pyridazin-3-Amine [rlavie.com]

- 2. chembk.com [chembk.com]

- 3. ias.ac.in [ias.ac.in]

- 4. The difference between Tris-Hcl and phosphate buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Optimization of reaction conditions for pyridazine synthesis

Technical Support Center: Pyridazine Synthesis & Optimization

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization of Pyridazine Scaffolds

Introduction: The Pyridazine Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the classic "diazine dilemma": balancing the electron-deficient nature of the pyridazine ring with the nucleophilicity required for its formation, or struggling with the regioselectivity of its substituents.

Pyridazines are privileged pharmacophores (e.g., in kinase inhibitors) due to their ability to engage in pi-stacking and hydrogen bonding. However, their synthesis often fails due to three specific bottlenecks: kinetic stalling in cycloadditions, incomplete oxidation in condensation reactions, and catalyst poisoning during functionalization.

This guide is not a textbook; it is a troubleshooting manual designed to unblock your specific experimental failure points.

Module 1: The "Click" Route (Inverse Electron Demand Diels-Alder)

Primary Application: Bioorthogonal labeling, high-precision synthesis of substituted pyridazines.

The Mechanism: An electron-deficient 1,2,4,5-tetrazine reacts with an electron-rich dienophile (alkyne/alkene) followed by retro-Diels-Alder extrusion of nitrogen (

Workflow Logic & Diagnostics

Figure 1: The IEDDA reaction pathway relies on the rapid extrusion of nitrogen gas to drive equilibrium.

Troubleshooting Guide: IEDDA Stalling

| Symptom | Root Cause | Technical Intervention |

| Reaction persists >12h (Color remains red) | LUMO/HOMO Mismatch: The tetrazine is not electron-deficient enough, or the dienophile is not electron-rich enough. | Electronic Tuning: Switch to a tetrazine with electron-withdrawing groups (e.g., pyrimidyl-tetrazine or 3,6-dicarboxylate tetrazine) to lower the LUMO [1]. |

| Low Yield with Alkenes | Oxidation Failure: Alkenes yield dihydropyridazines, not pyridazines. Spontaneous oxidation is slow. | Add Oxidant: Add DDQ (1.1 equiv) or chloranil immediately after nitrogen evolution ceases to force aromatization. |

| Steric Stalling | Bulky Substituents: Substituents at the alkyne terminus clash with the tetrazine core. | Lewis Acid Catalysis: Add |

Expert Insight:

"If your tetrazine is 3,6-diaryl substituted, it is inherently sluggish. We validate these reactions by monitoring the disappearance of the characteristic tetrazine absorption band (approx. 520 nm). If the color persists, heat is rarely the answer—electronic modification is."

Module 2: The Condensation Route (1,4-Dicarbonyls)

Primary Application: Large-scale synthesis of alkyl/aryl pyridazines. The Mechanism: Condensation of 1,4-dicarbonyls with hydrazine, followed by oxidative aromatization.

Workflow Logic & Diagnostics

Figure 2: The condensation pathway often stalls at the dihydropyridazine stage, requiring active oxidation.

Troubleshooting Guide: Regioselectivity & Oxidation

Scenario: You are reacting an unsymmetrical 1,4-diketone and obtaining a mixture of isomers.

-

The Fix: Control the pH.

-

Acidic Conditions (AcOH): Favor attack at the less hindered carbonyl (protonation activates the carbonyl).

-

Basic Conditions: Favor attack at the more electrophilic carbonyl, but often driven by the nucleophilicity of the hydrazine.

-

Sterics: Use bulky hydrazines (e.g., tert-butyl hydrazine) to force selectivity toward the least hindered carbonyl [3].

-

Scenario: Product isolated is an oil/gum, not the expected solid, and NMR shows non-aromatic protons (broad singlets at 3-4 ppm).

-

The Fix: You have isolated the dihydropyridazine .

-

Protocol: Dissolve the crude intermediate in Toluene. Add 1.1 equiv of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). Reflux for 1 hour.

-

Alternative (Green): Use the